[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
CAS No.:
Cat. No.: VC18411418
Molecular Formula: C14H20O9
Molecular Weight: 332.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O9 |
|---|---|
| Molecular Weight | 332.30 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m1/s1 |
| Standard InChI Key | QZQMGQQOGJIDKJ-ZTRKCMPHSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate is a complex organic compound with a specific stereochemistry, featuring multiple acetoxy groups and a methyl group attached to the oxan ring. This compound belongs to a class of molecules that are of interest in organic chemistry due to their potential applications in pharmaceuticals and biotechnology.
Synthesis
The synthesis of [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate typically involves multi-step organic synthesis techniques. These methods often include protection and deprotection steps to ensure the correct stereochemistry and functional group placement. The starting materials are usually sugars or sugar derivatives, which are modified through acetylation and other reactions to form the desired compound.
Biological Activity
While specific biological activity data for [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate is limited, compounds with similar structures have shown potential in various biological applications. For example, molecules with multiple acetoxy groups can exhibit antimicrobial properties or serve as intermediates in the synthesis of more complex biologically active compounds.
Applications and Future Directions
Given its structural complexity and potential for modification, [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate could be explored as a precursor or intermediate in the synthesis of pharmaceuticals or biologically active compounds. Further research is needed to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume